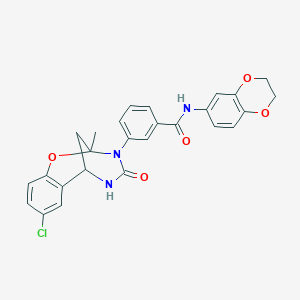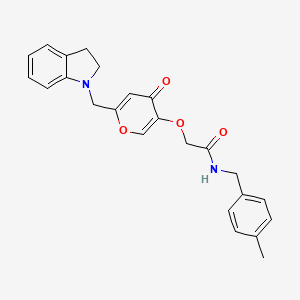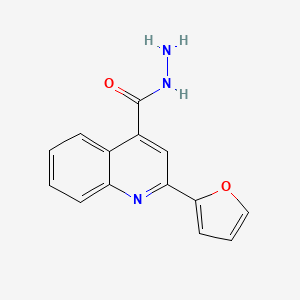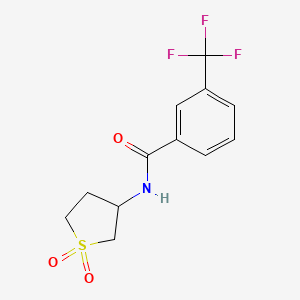
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a thiol-reactive compound that has been used in several biochemical and physiological studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 1,3-propanedithiol to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide.
Starting Materials
3-(trifluoromethyl)benzoic acid, thionyl chloride, 1,3-propanedithiol
Reaction
Step 1: React 3-(trifluoromethyl)benzoic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 3-(trifluoromethyl)benzoyl chloride., Step 2: Add 1,3-propanedithiol to the reaction mixture and stir at room temperature for several hours to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide., Step 3: Purify the product by recrystallization or column chromatography.
科学的研究の応用
TFB has been used in various scientific research applications, including protein labeling, protein cross-linking, and thiol modification. TFB has also been used as a fluorescent probe for detecting protein disulfide bonds. TFB has been used to study the structure and function of proteins, including enzymes, receptors, and antibodies.
作用機序
TFB is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. This reaction forms a covalent bond between TFB and the protein, which can be used to label or modify the protein. TFB can also cross-link proteins by reacting with two nearby cysteine residues.
生化学的および生理学的効果
TFB has been shown to have several biochemical and physiological effects. TFB has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and glutathione S-transferases. TFB has also been shown to activate certain enzymes, including caspases and protein kinase C. TFB has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using TFB in lab experiments is its high reactivity towards thiol groups, which allows for efficient labeling and modification of proteins. TFB is also relatively stable and can be stored for long periods of time. One limitation of using TFB is its potential toxicity, which can affect the viability of cells and the activity of enzymes.
将来の方向性
There are several future directions for the use of TFB in scientific research. One direction is the development of new methods for protein labeling and modification using TFB. Another direction is the use of TFB in the study of protein-protein interactions and protein structure. TFB may also be used in the development of new drugs for the treatment of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TFB is a thiol-reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB has been used in several biochemical and physiological studies and has shown promising results in the study of protein structure and function. While TFB has some limitations, its potential applications in scientific research make it an important compound for future studies.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(6-9)11(17)16-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOYOKGMSAXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)
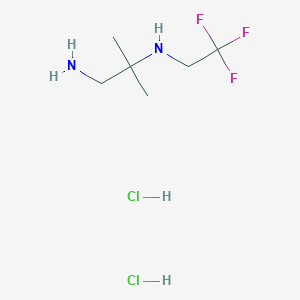
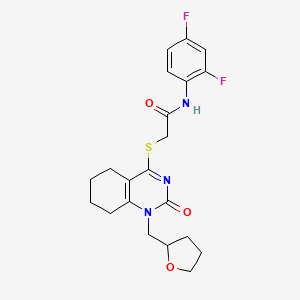
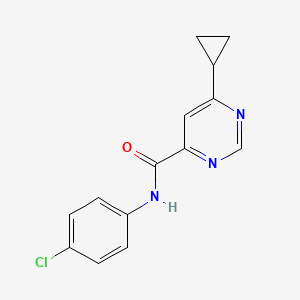
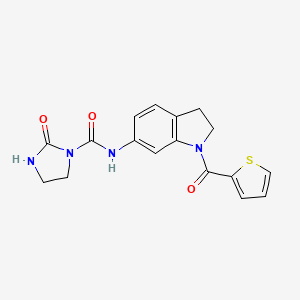
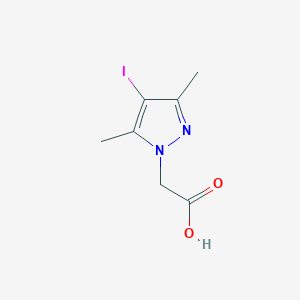
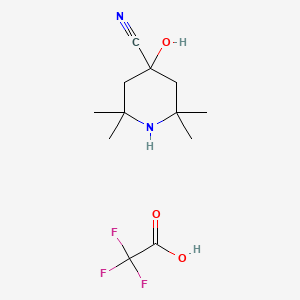
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2899735.png)
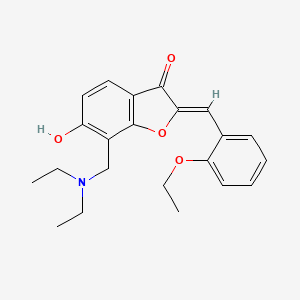
![1-((3-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899738.png)
